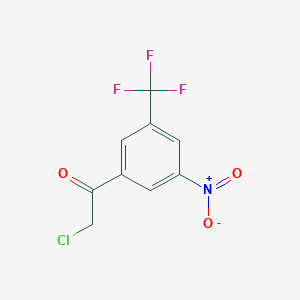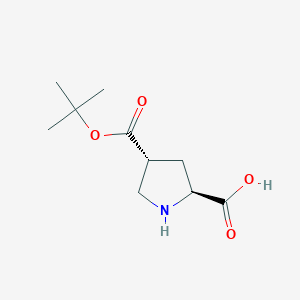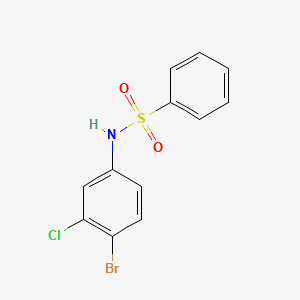
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H5ClF3NO3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours. After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with appropriate scaling of reagents and reaction conditions. The use of toluene as a solvent ensures high safety and low environmental impact, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the aromatic ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Catalysts such as aluminum trichloride or iron(III) chloride are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-Amino-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone.
Nucleophilic Substitution: 2-(Substituted amino)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone.
Applications De Recherche Scientifique
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of small molecules with biological macromolecules.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Similar structure but with an additional nitro group.
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Similar structure but with a trifluoroethanone moiety instead of ethanone.
Uniqueness
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitro group allows for reduction reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Propriétés
Formule moléculaire |
C9H5ClF3NO3 |
|---|---|
Poids moléculaire |
267.59 g/mol |
Nom IUPAC |
2-chloro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5ClF3NO3/c10-4-8(15)5-1-6(9(11,12)13)3-7(2-5)14(16)17/h1-3H,4H2 |
Clé InChI |
SBFRVCSZUFDQPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
![N'-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12451193.png)
![3-[([1,1'-Biphenyl]-4-yl)oxy]aniline](/img/structure/B12451198.png)
![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)

![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)

![2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
![2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide](/img/structure/B12451246.png)
![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile](/img/structure/B12451251.png)
![N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12451267.png)
![1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
